dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate
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Overview
Description
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields. This compound is characterized by its two cycloheptyl groups attached to a (2R,3R)-2,3-dihydroxybutanedioate backbone. The presence of two hydroxyl groups and a butanedioate moiety makes it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with cycloheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering cellular pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dicycloheptyl (2S,3S)-2,3-dihydroxybutanedioate: A stereoisomer with different spatial arrangement.
Dicycloheptyl meso-2,3-dihydroxybutanedioate: A meso compound with a plane of symmetry.
Uniqueness
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions.
Properties
CAS No. |
82052-64-0 |
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Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H30O6/c19-15(17(21)23-13-9-5-1-2-6-10-13)16(20)18(22)24-14-11-7-3-4-8-12-14/h13-16,19-20H,1-12H2/t15-,16-/m1/s1 |
InChI Key |
MXJNBRHQDKIXHY-HZPDHXFCSA-N |
Isomeric SMILES |
C1CCCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCCC2)O)O |
Canonical SMILES |
C1CCCC(CC1)OC(=O)C(C(C(=O)OC2CCCCCC2)O)O |
Origin of Product |
United States |
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